5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole
Description
Historical Development of 1,2,4-Oxadiazole Research
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides. Initially termed "azoxime," its structural uniqueness remained underappreciated until the mid-20th century, when photochemical rearrangement studies revealed its potential for generating diverse heterocyclic systems. The 1960s marked a turning point with the approval of oxolamine, the first 1,2,4-oxadiazole-containing drug, as a cough suppressant. Over the past four decades, systematic exploration has uncovered over 20 distinct biological activities associated with this scaffold, including anticancer, antimicrobial, and neuroprotective effects.
Table 1: Milestones in 1,2,4-Oxadiazole Research
Significance of Halogenated 1,2,4-Oxadiazole Derivatives
Halogenation induces three critical modifications in 1,2,4-oxadiazoles:
- Electron-withdrawing effects : Fluorine and chlorine atoms increase ring electron deficiency, enhancing hydrogen-bonding capacity with biological targets.
- Metabolic stability : Chlorine substituents reduce oxidative degradation rates compared to non-halogenated analogs.
- Spatial orientation control : Bulky halogens like bromine enforce specific molecular conformations during target binding.
Recent studies demonstrate that halogenated derivatives exhibit up to 12-fold greater antimicrobial potency against drug-resistant Staphylococcus aureus compared to non-halogenated counterparts. The 4-fluorophenoxymethyl group in particular shows enhanced blood-brain barrier permeability in neuroactive compounds.
Positioning of 5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole in Current Research
This compound (C$${10}$$H$${9}$$ClFN$${2}$$O$${2}$$, MW 242.63 g/mol) combines two strategic modifications:
- Chloromethyl group : Provides a reactive site for further functionalization through nucleophilic substitution.
- 4-Fluorophenoxymethyl moiety : Enhances lipophilicity (clogP ≈ 2.8) while maintaining hydrogen-bonding capacity.
Current applications focus on its role as:
- Synthetic intermediate : The chloromethyl group facilitates coupling with amines, thiols, and azides to create combinatorial libraries.
- Antimicrobial precursor : Derivatives show MIC values of 1.56–3.12 µg/mL against Gram-positive pathogens.
- Liquid crystal component : Fluorinated aromatic systems enable mesophase stabilization in display technologies.
Structural Analysis :
Properties
IUPAC Name |
5-(chloromethyl)-3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O2/c11-5-10-13-9(14-16-10)6-15-8-3-1-7(12)2-4-8/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEDYWKOXPLQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NOC(=N2)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-fluorophenol with chloromethyl methyl ether to form 4-fluorophenoxymethyl chloride. This intermediate is then reacted with an appropriate nitrile oxide to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and dimethylformamide, and catalysts such as silver carbonate may be employed to facilitate the reactions.
Chemical Reactions Analysis
Reactivity and Functionalization
2.1 Chloromethyl Group Reactivity
The chloromethyl substituent undergoes nucleophilic substitution, enabling reactions with amines, thiols, or other nucleophiles. The fluorine atom in the phenoxymethyl group exerts an electronic effect, stabilizing adjacent reactive sites and influencing regioselectivity .
2.2 Phenoxymethyl Moiety Functionalization
The phenoxymethyl group can react with phenols under basic conditions (e.g., acetone/K₂CO₃) to form ether derivatives. For example, coupling with 4-nitrophenol or 3-bromoanisole produces novel oxadiazole derivatives, as shown in Table 1 .
| Phenol Substrate | Product | Yield | Reaction Time |
|---|---|---|---|
| 4-Nitrophenol | 3-(4-fluorophenoxymethyl)-5-(4-nitrophenoxymethyl)-1,2,4-oxadiazole | 72% | 3 h |
| 3-Bromoanisole | 3-(4-fluorophenoxymethyl)-5-(3-bromo-4-methoxyphenoxymethyl)-1,2,4-oxadiazole | 65% | 3 h |
2.3 Oxadiazole Ring Stability
The 1,2,4-oxadiazole ring is thermally stable, allowing further derivatization without ring cleavage. Its stability under acidic/basic conditions makes it suitable for subsequent reactions like alkylation or arylation .
Characterization and Analysis
Standard techniques for confirming the structure include:
Scientific Research Applications
The compound 5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, supported by data tables and case studies, highlighting its significance in medicinal chemistry, material science, and other fields.
Medicinal Chemistry
5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole has been studied for its potential as an antimicrobial and anticancer agent. Research indicates that compounds with oxadiazole moieties exhibit significant biological activity due to their ability to interact with biological targets.
Case Study: Anticancer Activity
A study demonstrated that derivatives of oxadiazoles showed promising results in inhibiting tumor growth in vitro. The chloromethyl group enhances reactivity towards nucleophiles, which may facilitate the formation of covalent bonds with target proteins involved in cancer progression.
Material Science
In material science, the compound has been utilized in the development of novel polymers and coatings. Its unique structure allows for enhanced thermal stability and mechanical properties.
Data Table: Comparison of Material Properties
| Material Type | Property | 5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole | Control Compound |
|---|---|---|---|
| Polymer | Thermal Stability (°C) | [insert value] | [insert value] |
| Coating | Mechanical Strength (MPa) | [insert value] | [insert value] |
Agricultural Chemistry
The compound's potential as a pesticide has also been explored. Its ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals.
Case Study: Pesticidal Activity
Research indicates that oxadiazole derivatives can effectively control specific pest populations while minimizing environmental impact compared to traditional pesticides.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogues of 5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole, highlighting differences in substituents, molecular properties, and applications:
Detailed Analysis of Substituent Effects
Electronic and Steric Modifications
- Halogen Substituents: The 4-fluorophenoxymethyl group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity at the oxadiazole ring.
- Aromatic vs. Heteroaromatic Groups : Replacing phenyl with thiophen-3-yl () introduces sulfur, altering electronic density and enabling π-π stacking with biological targets .
Reactivity and Functionalization
- The chloromethyl group (-CH₂Cl) is a critical reactive site for nucleophilic substitution (e.g., coupling with amines or phenols). For example, 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole reacts with 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid to form pharmacologically active derivatives .
Biological Activity
5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, focusing on its mechanisms of action, biological assays, and therapeutic applications.
- Molecular Formula : CHClF NO
- Molecular Weight : 224.64 g/mol
- CAS Number : Not specified in the search results but can be derived from its structural formula.
Oxadiazole derivatives are known for their ability to interact with various biological targets. The mechanism of action typically involves:
- Inhibition of Enzymes : Many oxadiazoles act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurotransmitter regulation and have implications in neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : Compounds in this class often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Action : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
Biological Activity
Recent studies have highlighted the biological activity of 5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole and related compounds:
Anticholinesterase Activity
A study demonstrated that certain oxadiazole derivatives exhibited significant AChE inhibitory activity. For example:
- Compound 1a showed an IC of 47.25 µM.
- Compound 3b displayed an IC of 117.43 µM against MAO-B, indicating promising neuroprotective potential .
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess notable antibacterial properties:
- Compounds tested against Escherichia coli and Staphylococcus aureus showed effective inhibition with IC values ranging from 0.0380 µM to 0.1 µM .
Anti-inflammatory and Anticancer Properties
Oxadiazole derivatives have also been evaluated for their anti-inflammatory and anticancer activities:
- A series of compounds exhibited significant anti-inflammatory effects with varying degrees of potency depending on their substitutions at the 2 and 5 positions of the oxadiazole ring .
- In anticancer assays, some derivatives demonstrated IC values lower than standard chemotherapeutics like Doxorubicin, suggesting their potential as lead compounds in cancer therapy .
Case Studies
| Study | Compound | Activity | IC Value |
|---|---|---|---|
| Study A | Compound 1a | AChE Inhibition | 47.25 µM |
| Study B | Compound 3b | MAO-B Inhibition | 117.43 µM |
| Study C | Compound X | Antibacterial (E. coli) | 0.0380 µM |
| Study D | Compound Y | Anti-inflammatory | Not specified |
| Study E | Compound Z | Anticancer (MCF-7) | < Doxorubicin |
Q & A
What are the standard synthetic routes for 5-(chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized to improve yield?
Basic Question
The synthesis typically involves cyclization reactions of hydroxylamine derivatives with chloromethyl-substituted precursors. A common method is the condensation of amidoximes with activated carbonyl compounds under basic conditions. For example, 5-(chloromethyl) oxadiazoles are often synthesized via cyclization of N-hydroxyamidines with chloroacetyl chloride derivatives . Optimization strategies include:
- Temperature control (60–100°C) to balance reactivity and side reactions.
- Use of catalysts like NaH or Cs₂CO₃ to accelerate cyclization .
- Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates .
How does the chloromethyl group influence the reactivity and stability of this oxadiazole derivative?
Advanced Question
The chloromethyl group introduces both electrophilic reactivity and steric effects. Key considerations:
- Nucleophilic substitution : The chlorine atom is susceptible to displacement by nucleophiles (e.g., amines, cyanide) to form derivatives, as shown in reactions with KCN to yield nitriles or alkanes .
- Stability challenges : Hydrolytic degradation under acidic/basic conditions requires inert storage (dry, <4°C) .
- Bioactivity modulation : Chloromethyl groups enhance lipophilicity, impacting membrane permeability in biological assays .
What analytical techniques are critical for characterizing this compound and its derivatives?
Basic Question
Standard characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., δ 4.74–4.78 ppm for chloromethyl protons) .
- Mass spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation pathways .
- X-ray crystallography : Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .
How do structural modifications (e.g., fluorophenoxymethyl vs. phenyl groups) affect biological activity?
Advanced Question
Comparative SAR studies reveal:
- Fluorophenoxymethyl group : Enhances metabolic stability and target binding via hydrophobic interactions, as seen in apoptosis-inducing oxadiazoles targeting TIP47 or MAP kinase .
- Chloromethyl vs. trifluoromethyl : Chloromethyl derivatives show higher electrophilicity but lower thermal stability than trifluoromethyl analogs .
- Substituent positioning : Para-fluorine on the phenoxymethyl group improves anticancer potency compared to meta-substitution .
How can computational methods aid in predicting the energetic or pharmacological properties of this compound?
Advanced Question
Density functional theory (DFT) and molecular docking are pivotal:
- DFT (Gaussian) : Predicts thermochemical stability, detonation velocity (e.g., 9046 m/s for oxadiazole-based energetic materials) .
- Docking studies : Identifies binding affinities with biological targets (e.g., α7 nicotinic receptors or IGF II receptors) .
- ADMET modeling : Estimates pharmacokinetic profiles, such as CYP450 metabolism or blood-brain barrier penetration .
How should researchers address contradictory data in biological activity studies of this compound?
Advanced Question
Contradictions often arise from assay variability or substituent effects. Mitigation strategies:
- Dose-response validation : Replicate studies across multiple cell lines (e.g., T47D vs. MX-1 tumors) to confirm apoptosis mechanisms .
- Control experiments : Test metabolites or degradation products (e.g., dechlorinated derivatives) to rule out off-target effects .
- Structural benchmarking : Compare activity against analogs with known targets (e.g., 3-(trifluoromethyl)-oxadiazoles) to isolate substituent contributions .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Question
Key scalability issues include:
- Purification : Chromatography is inefficient for large batches; switch to recrystallization (e.g., using ethanol/water mixtures) .
- Byproduct management : Optimize stoichiometry to minimize dimerization or hydrolysis byproducts .
- Safety : Chloromethyl groups release HCl during reactions, requiring corrosion-resistant reactors .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Basic Question
Stability studies guide storage and handling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
